molecular formula C11H15NO2S B3371691 2-(Cyclopentanesulfonyl)aniline CAS No. 76697-51-3

2-(Cyclopentanesulfonyl)aniline

Cat. No.: B3371691
CAS No.: 76697-51-3
M. Wt: 225.31 g/mol
InChI Key: NDFGZXFQVSEJDM-UHFFFAOYSA-N
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Description

2-(Cyclopentanesulfonyl)aniline is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol.

Scientific Research Applications

2-(Cyclopentanesulfonyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action for 2-(Cyclopentanesulfonyl)aniline is not available. It’s important to note that mechanisms of action are usually discussed in the context of bioactive substances or drugs .

Safety and Hazards

The compound is associated with some safety hazards. It has a GHS07 pictogram, and the signal word for it is "Warning" . In case of skin contact, it’s advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentanesulfonyl)aniline typically involves the sulfonylation of aniline with cyclopentanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows: [ \text{Aniline} + \text{Cyclopentanesulfonyl Chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopentanesulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The aniline moiety allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro and halogenated derivatives.

Comparison with Similar Compounds

    2-(Cyclopentanesulfonyl)aniline hydrochloride: A derivative with similar chemical properties but different solubility and stability profiles.

    Cyclopentanesulfonamide: Another sulfonyl-containing compound with distinct biological activities.

Uniqueness: this compound stands out due to its unique combination of a cyclopentane ring and a sulfonyl group attached to an aniline moiety. This structure imparts specific chemical reactivity and potential biological activities that are not commonly found in other similar compounds.

Properties

IUPAC Name

2-cyclopentylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c12-10-7-3-4-8-11(10)15(13,14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFGZXFQVSEJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297872
Record name 2-(Cyclopentylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76697-51-3
Record name 2-(Cyclopentylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76697-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclopentylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-cyclopentanesulfonyl-2-nitrobenzene (0.66 g, 2.6 mmol) and SnCl2 (2.4 g, 10.34 mmol) in EtOH (10 ml) was heated under reflux for 2 h. The solvent was removed under reduced pressure and the resulting crude was dissolved in AcOEt (100 ml) and washed with sodium hydroxide 2N (30 ml) and brine (10 ml). The organic layer was dried (MgSO4) and the solvents removed under reduced pressure to give the title compound (0.38 g, 66%) as a white solid.
Name
1-cyclopentanesulfonyl-2-nitrobenzene
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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